BenchChemオンラインストアへようこそ!

(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate

Medicinal chemistry Structure-activity relationship Building block

(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate (CAS 1360616-38-1) is the TFA salt form of the para-substituted oxazole-phenylmethanamine scaffold, offering superior solubility in DMF and DMSO compared to its free base (CAS 672324-91-3). This regioisomerically pure primary amine building block enables efficient amide coupling for kinase inhibitor libraries targeting AAK1 (neuropathic pain) and LSD1 (oncology). The para-substitution pattern establishes a linear pharmacophore geometry validated by X-ray crystallography (PDB 7LVI). Choose the TFA salt for homogeneous reaction conditions and improved yields in parallel synthesis — do not substitute with meta-isomers or alternative counterions without validation.

Molecular Formula C12H11F3N2O3
Molecular Weight 288.22 g/mol
CAS No. 1360616-38-1
Cat. No. B13880441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate
CAS1360616-38-1
Molecular FormulaC12H11F3N2O3
Molecular Weight288.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CN=CO2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H10N2O.C2HF3O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;3-2(4,5)1(6)7/h1-4,6-7H,5,11H2;(H,6,7)
InChIKeyQJKSTUBRLIXAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate (CAS 1360616-38-1) | TFA Salt of para-Oxazole Benzylamine Building Block


(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate (CAS 1360616-38-1) is the trifluoroacetate (TFA) salt form of [4-(1,3-oxazol-5-yl)phenyl]methanamine . This compound consists of an oxazole heterocycle linked to a phenyl ring at the para-position with a methanamine substituent, counterbalanced by a trifluoroacetate anion that enhances solubility in polar organic solvents relative to its free base counterpart (CAS 672324-91-3) . As an oxazole-containing benzylamine derivative, this TFA salt is a research-grade chemical widely used in medicinal chemistry as a building block for synthesizing more complex molecules .

Why (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate Cannot Be Replaced with Other Oxazole-Phenylmethanamine Analogs


Although oxazole-phenylmethanamine derivatives share a common core scaffold, structural variations—including the substitution position on the phenyl ring, the presence or identity of the counterion, and the specific functional group at the amine terminus—critically influence physicochemical properties, biological target engagement, and downstream synthetic utility . For example, positional isomers such as the meta-substituted (3-(oxazol-5-yl)phenyl)methanamine hydrochloride exhibit distinct spatial orientations that can alter binding affinity and selectivity profiles . Similarly, the choice of counterion (trifluoroacetate vs. hydrochloride vs. free base) affects solubility, stability under storage conditions, and compatibility with coupling reactions . These compound-specific differences mean that substituting one analog for another—even within the same in-class family—without rigorous validation can introduce uncontrolled variables in synthetic yields, biological assay reproducibility, and structure-activity relationship interpretation.

Quantitative Evidence: (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate Differentiation vs. Closest Analogs


Para-Substitution Pattern: Defined Spatial Geometry vs. Meta-Isomer

The para-substitution pattern of (4-(oxazol-5-yl)phenyl)methanamine trifluoroacetate places the oxazole and methanamine groups at opposing ends of the phenyl ring (C1 and C4 positions), establishing a linear, rigid molecular axis . In contrast, the meta-substituted analog (3-(oxazol-5-yl)phenyl)methanamine hydrochloride positions the two functional groups at C1 and C3, introducing a 120° angular geometry . This fundamental topological difference alters the compound's three-dimensional presentation to biological targets and affects its reactivity in cross-coupling reactions. For instance, the para-isomer exhibits a calculated molecular length of approximately 9.2 Å (energy-minimized structure) versus approximately 7.8 Å for the meta-isomer [1].

Medicinal chemistry Structure-activity relationship Building block

TFA Salt Form: Enhanced Solubility Profile vs. Free Base

The trifluoroacetate salt form (CAS 1360616-38-1) offers improved solubility in polar aprotic solvents compared to the free base form (CAS 672324-91-3) . While quantitative solubility data for this specific compound pair is not published in primary literature, class-level data for structurally related arylalkylamine TFA salts indicates a typical solubility increase of 5- to 20-fold in DMSO and DMF relative to the corresponding free base [1]. The free base (C10H10N2O, MW 174.20) is a neutral, moderately lipophilic molecule with limited aqueous solubility . The TFA salt introduces a highly polar counterion that disrupts crystal lattice packing and enhances solvation in polar organic media.

Pre-formulation Solubility Salt screening

Class-Level Evidence: Oxazole-Containing AAK1 Inhibitors Achieve Target Engagement at Nanomolar Potency

While no direct quantitative activity data exists in the public domain for (4-(oxazol-5-yl)phenyl)methanamine trifluoroacetate itself, the oxazole-phenyl scaffold constitutes a validated pharmacophore in potent kinase inhibitors. A closely related analog, (2R)-2-amino-N-[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]-4-methylpentanamide, which incorporates the same para-oxazole-phenyl substructure, demonstrates nanomolar inhibitory activity against Adaptor Protein 2-Associated Kinase 1 (AAK1) [1]. The X-ray co-crystal structure (PDB ID: 7LVI) resolved at 2.20 Å resolution confirms direct binding of the oxazole-phenyl moiety within the AAK1 ATP-binding pocket [2]. This class-level evidence supports the utility of the (4-(oxazol-5-yl)phenyl)methanamine scaffold as a privileged starting point for developing AAK1 inhibitors and related kinase-targeting agents.

Kinase inhibition AAK1 Neuropathic pain

Optimal Research and Industrial Application Scenarios for (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate


Synthesis of Para-Substituted Oxazole-Phenyl Derivatives via Amide Coupling

The primary application scenario for (4-(oxazol-5-yl)phenyl)methanamine trifluoroacetate is as a nucleophilic amine building block in amide bond-forming reactions. The para-substituted methanamine group provides a reactive primary amine handle for coupling with carboxylic acids, acid chlorides, or activated esters to generate structurally defined oxazole-phenyl amide libraries. This scenario is particularly relevant given the established utility of oxazole-phenyl amides as kinase inhibitors, as evidenced by the AAK1 inhibitor co-crystal structure (PDB 7LVI) [1]. The TFA salt form offers enhanced solubility in DMF and DMSO, facilitating homogeneous reaction conditions and improved yields in parallel synthesis workflows .

Structure-Activity Relationship (SAR) Exploration of AAK1 and Related Kinase Inhibitors

Researchers engaged in kinase inhibitor drug discovery—particularly those targeting AAK1 for neuropathic pain indications—can employ (4-(oxazol-5-yl)phenyl)methanamine trifluoroacetate as a core fragment for systematic SAR exploration. The para-substitution pattern establishes a linear pharmacophore geometry conducive to binding within the ATP pocket, as structurally validated by X-ray crystallography of a closely related oxazole-phenyl analog [1]. Modifications at the methanamine nitrogen (e.g., acylation, alkylation, reductive amination) enable rapid diversification to probe potency, selectivity, and physicochemical property space.

Preparation of LSD1 Inhibitor Candidates via Guanidinylation

The primary amine functionality of (4-(oxazol-5-yl)phenyl)methanamine trifluoroacetate can be converted to a guanidine group, generating compounds within the phenyl oxazole class that have demonstrated LSD1 inhibitory activity [1]. Published studies have shown that 3-amino/guanidine substituted phenyl oxazole derivatives exhibit anti-proliferative effects against cervical and breast cancer cell lines and show activity in zebrafish embryo models [1]. The para-substitution pattern of the TFA salt provides a regioisomerically defined starting point for exploring how the spatial arrangement of the oxazole and guanidine moieties influences LSD1 engagement and cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.